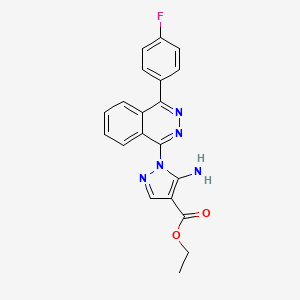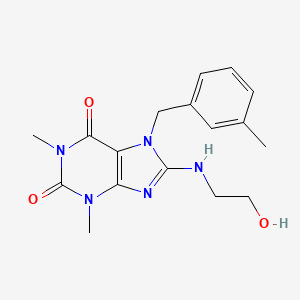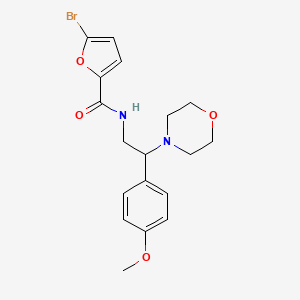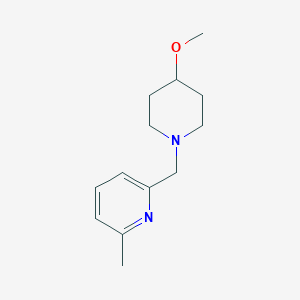![molecular formula C14H11ClF3N3O3S B2605863 3-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-5-(trifluoromethyl)pyridine CAS No. 144848-79-3](/img/structure/B2605863.png)
3-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C14H11ClF3N3O3S . It’s used in the synthesis of other chemicals .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For example, one process involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .Molecular Structure Analysis
The molecular weight of this compound is 393.7686496 . More detailed structural analysis would require specialized software and databases.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and require a deep understanding of organic chemistry. For instance, it’s used in the catalytic protodeboronation of pinacol boronic esters .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound and its related derivatives have been subjects of interest in synthetic organic chemistry. Researchers have focused on synthesizing novel compounds through various chemical reactions, including nucleophilic substitution, cyclization, and aminolysis. For example, Bradiaková et al. (2008) and Fringuelli et al. (2004) discussed the synthesis of pyridine and pyrazole derivatives, showcasing methodologies that could be applied in the development of new chemical entities with potential applications in drug discovery and materials science. The processes often involve intricate reaction mechanisms and conditions tailored to produce specific derivatives with desired functional groups or structural features Bradiaková et al., 2008; Fringuelli et al., 2004.
Antimicrobial and Anticancer Properties
The derivatives of this chemical structure have been examined for their biological activities, including antimicrobial and anticancer properties. El-Sayed (2006) and Redda & Gangapuram (2007) highlighted the synthesis of triazole and oxadiazole derivatives, respectively, which exhibit significant biological activities. These studies underline the potential of these compounds in pharmaceutical research, particularly in the development of new therapeutic agents El-Sayed, 2006; Redda & Gangapuram, 2007.
Materials Science Applications
In materials science, the focus has been on the synthesis and characterization of polymers and metal complexes incorporating this structure. Liu et al. (2013) discussed the preparation of fluorinated polyamides containing pyridine and sulfone moieties, highlighting their excellent solubility, thermal stability, and potential applications in advanced materials. Similarly, Sousa et al. (2001) explored the structural characterization of metal complexes containing related chemical structures, indicating their relevance in catalysis and material chemistry Liu et al., 2013; Sousa et al., 2001.
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O3S/c1-8-2-4-10(5-3-8)25(23,24)21-13(22)20-12-11(15)6-9(7-19-12)14(16,17)18/h2-7H,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTHHICYHLVQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-5-(trifluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2605780.png)




![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2605793.png)


![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2605797.png)
![N-(2-furylmethyl)-2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2605798.png)
![N-(2-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2605799.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2605800.png)
![2,5-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2605802.png)
